[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Description
This compound is a highly acetylated derivative of a disaccharide structure, featuring two oxan (pyran) rings interconnected via glycosidic linkages. The primary structure includes:
- A phenylmethoxy group at position 6 of the first oxan ring.
- Multiple acetyloxy groups at positions 3, 4, and 5 on the second oxan ring, with an additional acetyloxymethyl substituent at position 4.
- A terminal methyl acetate group at position 2 of the first oxan ring.
While its exact biological role remains underexplored in the literature, structurally analogous compounds (e.g., acetylated flavonoids or saponins) are known for antimicrobial, anti-inflammatory, or prodrug applications .
Properties
IUPAC Name |
[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O18/c1-16(34)41-14-24-26(44-18(3)36)28(45-19(4)37)31(48-22(7)40)33(50-24)51-27-25(15-42-17(2)35)49-32(43-13-23-11-9-8-10-12-23)30(47-21(6)39)29(27)46-20(5)38/h8-12,24-33H,13-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMTWMBGISDBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the oxane ring, followed by the introduction of acetoxy groups through acetylation reactions. The phenylmethoxy group can be introduced via etherification reactions. Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation and strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of such complex compounds would involve large-scale reactors and precise control of reaction conditions. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the acetoxy groups, converting them back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated compounds.
Substitution: Compounds with new functional groups replacing acetoxy groups.
Scientific Research Applications
Chemistry
In chemistry, [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be explored for its interactions with enzymes and other biomolecules, potentially leading to the development of new biochemical tools.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Acetylation vs. Hydroxylation: The target compound and ’s chromen derivative are heavily acetylated, contrasting with hydroxylated glycosides like hesperidin or amygdalin. However, excessive acetylation (e.g., 10 acetyl groups in ’s compound) may reduce aqueous solubility, limiting bioavailability without formulation aids.
Structural Complexity and Bioactivity :
- The phenylmethoxy group in the target compound is absent in hesperidin or amygdalin. This aromatic moiety may enhance binding to hydrophobic targets (e.g., membrane receptors or enzymes) .
- ’s chromen-based compound demonstrates that acetylated cores can retain bioactivity (e.g., anticancer effects), suggesting the target compound may share similar prodrug activation pathways .
Synthetic Challenges :
- Multi-step acetylation, as seen in ’s procedures, is required to achieve such complex structures. The use of anhydrous conditions (e.g., dry 1,4-dioxane) and catalysts (e.g., ZnCl₂) is critical for regioselective acetylation .
Biological Relevance :
- Unlike ferroptosis-inducing compounds (), the target compound’s bioactivity remains uncharacterized. However, acetylated plant-derived biomolecules () often exhibit enhanced stability and bioactivity, warranting further investigation .
Biological Activity
The compound [4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 480.52 g/mol. The structure includes multiple acetoxy groups and a phenylmethoxy moiety, contributing to its solubility and reactivity.
Biological Activity
Research indicates that compounds with similar structural characteristics often exhibit various biological activities, including:
- Antioxidant Activity : Many acetoxy derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some studies suggest that compounds with similar frameworks can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Properties : Certain derivatives have been documented to reduce inflammation in various biological models.
Antioxidant Activity
A study investigating the antioxidant potential of acetoxy derivatives demonstrated that these compounds effectively scavenge free radicals. The presence of multiple acetoxy groups enhances their electron-donating ability, thus improving their antioxidant capacity.
Antimicrobial Effects
In vitro tests have shown that related compounds exhibit significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes.
Anti-inflammatory Properties
Research has indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in a DPPH assay with IC50 values comparable to known antioxidants. |
| Study 2 | Exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. |
| Study 3 | Showed a reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
